molecular formula C9H12O2 B1295251 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 825-03-6

2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B1295251
CAS No.: 825-03-6
M. Wt: 152.19 g/mol
InChI Key: JIHFJSOMLKXSSQ-UHFFFAOYSA-N
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Description

2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid is an organic compound with the molecular formula C₉H₁₂O₂. It is a bicyclic compound featuring a norbornene skeleton with a carboxylic acid functional group and a methyl substituent. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemical research.

Scientific Research Applications

Synthesis and Material Applications

2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives have been utilized in various synthesis processes and material applications. Notably, carboxyl bicyclic methacrylates derived from this compound have been synthesized for use in optical lenses and polymeric materials (Mamedov & Qedirli, 2015). Additionally, alicyclic polymers designed for 193 nm photoresist materials were synthesized using derivatives of this compound, demonstrating its significance in advanced material science (Okoroanyanwu et al., 1998).

Chemical Properties and Reactions

The compound and its derivatives have been studied for their chemical properties and reaction potential. For example, research has been conducted on the geometric parameters and conformational properties of exo-5-Aminomethyl-endo-5-methylbicyclo[2.2.1]hept-2-ene and its derivatives, providing insight into their chemical behavior (Kas’yan et al., 2001). Moreover, studies on the synthesis of esterification compounds containing both ester and ether moieties from aliphatic carboxylic acids with 2-(bicyclo[2.2.1]hept-2-yloxy)ethanol have expanded the understanding of the chemical versatility of these compounds (Gasanov & Nagiev, 2005).

Safety and Hazards

The compound is classified under GHS07 for safety . It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Cellular Effects

The effects of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production . Additionally, it has been observed to impact cell signaling pathways, which are essential for maintaining cellular homeostasis and responding to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it has been found to inhibit certain dehydrogenases, thereby affecting the overall metabolic flux within cells . These interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that its effects on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . These findings are essential for determining safe and effective dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as carboxylases and dehydrogenases. These interactions facilitate its conversion into various metabolites, which can then enter different metabolic pathways . The compound’s involvement in these pathways can affect metabolic flux and the levels of specific metabolites, providing insights into its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Studies have shown that the compound can localize to the mitochondria, where it plays a role in energy metabolism and other mitochondrial functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, where cyclopentadiene reacts with methyl acrylate to form the norbornene derivative. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-p

Properties

IUPAC Name

2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(8(10)11)5-6-2-3-7(9)4-6/h2-3,6-7H,4-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHFJSOMLKXSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC1C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346910
Record name 2-Methylbicyclo(2.2.1)-5-heptene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825-03-6
Record name 2-Methylbicyclo(2.2.1)-5-heptene-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbicyclo(2.2.1)-5-heptene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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